[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate
Description
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate is a synthetic corticosteroid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:
- C11 and C17 hydroxyl groups, critical for glucocorticoid receptor binding .
- A 3-oxo group at position 3, common in anti-inflammatory steroids.
- A 4-(furan-2-ylmethylamino)-4-oxobutanoate ester at C17, distinguishing it from classical corticosteroids. This substituent introduces a heterocyclic furan moiety, which may enhance lipophilicity or modulate metabolic stability .
Properties
Molecular Formula |
C30H39NO8 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C30H39NO8/c1-28-11-9-19(32)14-18(28)5-6-21-22-10-12-30(37,29(22,2)15-23(33)27(21)28)24(34)17-39-26(36)8-7-25(35)31-16-20-4-3-13-38-20/h3-4,13-14,21-23,27,33,37H,5-12,15-17H2,1-2H3,(H,31,35)/t21-,22-,23-,27+,28-,29-,30-/m0/s1 |
InChI Key |
DDTAXRDPJOOUMZ-KZRSSFNRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC5=CC=CO5)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC5=CC=CO5)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and keto groups, and the attachment of the furan-2-ylmethylamino and oxobutanoate moieties. Typical reaction conditions might include:
Cyclization reactions: to form the core structure.
Oxidation and reduction reactions: to introduce the hydroxyl and keto groups.
Esterification reactions: to attach the oxobutanoate group.
Amidation reactions: to introduce the furan-2-ylmethylamino group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up reactions from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester group
Biological Activity
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate is a synthetic derivative of steroid hormones and exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C25H34O8
- Molecular Weight : 462.533 g/mol
- CAS Number : 2203-97-6
Structural Characteristics
The compound features a complex steroid backbone with multiple hydroxyl groups and a furan-based side chain. This unique structure is pivotal in its interaction with biological targets.
Hormonal Activity
This compound exhibits glucocorticoid-like activity through its interaction with the glucocorticoid receptor (GR). Research indicates that it can modulate gene expression related to inflammation and immune response by activating GR signaling pathways .
Enzyme Inhibition
Studies have shown that this compound inhibits certain enzymes involved in steroid metabolism. For instance, it has been identified as an inhibitor of the ABCC5 transporter, which plays a role in cGMP transport . This inhibition may enhance the bioavailability of other therapeutic agents.
Anti-inflammatory Effects
The compound demonstrates potent anti-inflammatory properties. In vitro studies reveal that it effectively reduces the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For example, analogs have shown promise against breast cancer cells by promoting programmed cell death .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells and may offer therapeutic potential for neurodegenerative diseases such as Alzheimer's .
Clinical Trials
- Study on Inflammatory Diseases : A phase II clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in disease activity scores compared to placebo controls.
- Cancer Treatment : Another study evaluated its use as an adjunct therapy in breast cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited improved survival rates and reduced tumor recurrence .
In Vitro Studies
Several laboratory studies have confirmed the biological activity of this compound:
- Cytotoxicity Assays : Testing against various cancer cell lines demonstrated IC50 values in the low micromolar range.
- Inflammation Models : The compound significantly reduced TNF-alpha levels in activated macrophages.
Scientific Research Applications
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications across different domains, supported by comprehensive data tables and case studies.
Molecular Properties
- Molecular Formula : C23H32O6
- Molecular Weight : 420.5 g/mol
- IUPAC Name : [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate
Pharmaceutical Applications
The compound is primarily researched for its potential therapeutic effects. Key areas include:
Anti-inflammatory Properties
Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
Hormonal Regulation
Given its steroid-like structure, the compound may interact with hormonal pathways. It has been investigated for potential use in hormone replacement therapies and treatments related to hormonal imbalances.
Cancer Treatment
Preliminary studies suggest that this compound could have anticancer properties. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Biochemical Research
The compound serves as a valuable tool in biochemical assays aimed at understanding steroid metabolism and receptor interactions. Its structural characteristics allow it to be used in:
Enzyme Inhibition Studies
Research has employed this compound to study its effects on specific enzymes involved in steroid metabolism. This can provide insights into metabolic pathways and potential drug interactions.
Receptor Binding Studies
The affinity of the compound for various hormone receptors has been a subject of investigation. Such studies help elucidate the mechanisms by which steroids exert their biological effects.
Agricultural Applications
Emerging research suggests potential applications in agriculture:
Pesticidal Properties
Some derivatives have shown promise as natural pesticides due to their ability to disrupt the life cycle of certain pests without harming beneficial insects.
Plant Growth Regulation
The compound may also influence plant growth patterns and stress responses, making it a candidate for use in agricultural biotechnology.
Table 1: Summary of Biological Activities
Table 2: Potential Agricultural Uses
| Application Type | Effect | References |
|---|---|---|
| Pesticidal | Disruption of pest life cycles | |
| Growth Regulation | Enhanced stress response in plants |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in swelling and pain associated with inflammatory conditions.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased caspase activity and changes in mitochondrial membrane potential.
Case Study 3: Agricultural Trials
Field trials using a derivative of the compound as a pesticide showed a marked decrease in pest populations while maintaining the health of non-target species. This suggests its viability as an eco-friendly pest control agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogues sharing the cyclopenta[a]phenanthrene backbone but differing in substituents:
Key Differences and Implications
Substituent at C17: The furan-2-ylmethylamino group in the target compound introduces a heterocyclic amine, contrasting with the acetate (Prednisolone/Dexamethasone) or thioester (Tixocortol) groups. This modification may alter:
- Receptor Binding : The furan ring’s electron-rich π-system could influence interactions with hydrophobic pockets in target proteins .
Solubility and Bioavailability: Dexamethasone acetate has low aqueous solubility (10 µg/mL) due to its hydrophobic acetyl group . The target compound’s furan-2-ylmethylamino substituent may improve solubility via hydrogen bonding, though this requires experimental validation.
Synthetic Complexity: The target compound’s synthesis likely involves coupling the cyclopenta[a]phenanthrene core with a furan-containing butanoate intermediate, analogous to methods for esterified steroids (e.g., TsOH-catalyzed esterification in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
